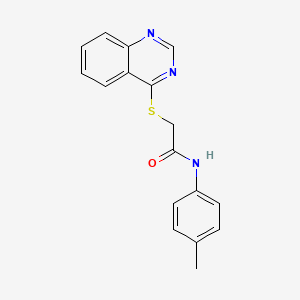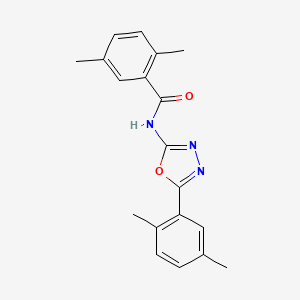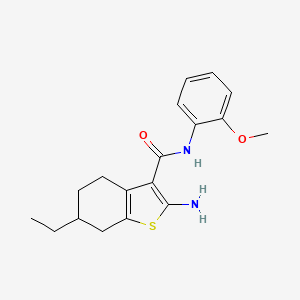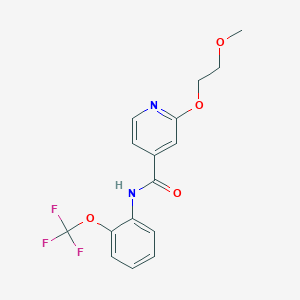
2-(quinazolin-4-ylthio)-N-(p-tolyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(quinazolin-4-ylthio)-N-(p-tolyl)acetamide” is a versatile compound that has gained interest in the scientific community due to its unique physical and chemical properties. It is a derivative of quinazoline, a class of compounds that have received significant attention due to their wide range of biopharmaceutical activities .
Molecular Structure Analysis
The molecular formula of “this compound” is C17H15N3OS. It is a derivative of quinazoline, which is a privileged class of nitrogen-containing heterocyclic scaffolds .Aplicaciones Científicas De Investigación
Antitumor Potential
A novel series of compounds, including 2-(3-phenethyl-4(3H)quinazolin-2-ylthio)-N-substituted anilide, were designed, synthesized, and evaluated for their antitumor activity. Remarkably, one compound demonstrated broad-spectrum antitumor activity, surpassing the known drug 5-FU in effectiveness against various cancer types, including renal, colon, non-small cell lung, breast, ovarian, and melanoma cancers. Molecular docking studies suggested a similar binding mode to erlotinib, indicating a potential mechanism of action through the ATP binding site of EGFR-TK (Ibrahim A. Al-Suwaidan et al., 2013).
Acute Myeloid Leukemia (AML) Target
2-(Quinazolin-4-ylthio)thiazole derivatives, particularly optimized for anti-AML activity, led to the discovery of compounds with significantly increased potency against FLT3-driven AML MV4-11 cells. In vivo studies of one such compound showed complete tumor regression without evident toxicity in an MV4-11 xenograft mouse model, highlighting its potential as a therapeutic agent against AML (Wei‐Wei Li et al., 2012).
Synthesis and Evaluation of Analogues
Another study focused on the synthesis and evaluation of 3-benzyl-substituted-4(3H)-quinazolinones for antitumor activity. Some compounds exhibited significant broad-spectrum antitumor activity, with one being particularly potent against CNS, renal, and breast cancer cell lines. This study also involved molecular docking to predict the interaction with ATP binding sites of key enzymes, suggesting mechanisms of action that could be explored for targeted cancer therapies (Ibrahim A. Al-Suwaidan et al., 2016).
Direcciones Futuras
Quinazoline derivatives, such as “2-(quinazolin-4-ylthio)-N-(p-tolyl)acetamide”, continue to be a significant target in medicinal chemistry due to their diverse physiological significance and pharmacological applications . Future research may focus on further exploring the biological activities of these compounds and developing novel antibiotics to treat resistant bacterial strains .
Propiedades
IUPAC Name |
N-(4-methylphenyl)-2-quinazolin-4-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c1-12-6-8-13(9-7-12)20-16(21)10-22-17-14-4-2-3-5-15(14)18-11-19-17/h2-9,11H,10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHRXLMZDDYPFHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Cyano-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2597244.png)
![N-Spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-yloxirane-2-carboxamide](/img/structure/B2597246.png)

![(1S,7R,8R,9S)-9-Aminobicyclo[5.2.0]nonane-8-carboxylic acid;hydrochloride](/img/structure/B2597250.png)

![N-Methyl-N-[2-[[2-methyl-1-(3-methylpyridin-2-yl)propyl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2597253.png)
![2-(4-chlorophenoxy)-N-[[4-(3-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]acetamide](/img/structure/B2597254.png)
![2-[5-(4-Chlorobenzoyl)-2-thienyl]ethanethioamide](/img/structure/B2597255.png)
![(Z)-ethyl 2-(2-((3-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-4-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2597258.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-3-(methylthio)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2597259.png)



